1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl
Description
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine HCl is a brominated derivative of the tetrahydrothienopyridine scaffold, a structural motif prevalent in pharmacologically active compounds. The molecule features a bicyclic system comprising a thiophene ring fused to a partially saturated pyridine ring ([3,4-c] annulation), with a bromine atom at the 1-position and a hydrochloride salt form. This compound is of interest due to its structural similarity to antiplatelet agents like clopidogrel and ticlopidine, which share the tetrahydrothienopyridine core but differ in substituents and ring annulation .
The bromine substituent introduces distinct electronic and steric properties compared to chlorine or ester groups found in related drugs.
Properties
Molecular Formula |
C7H9BrClNS |
|---|---|
Molecular Weight |
254.58 g/mol |
IUPAC Name |
1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H8BrNS.ClH/c8-7-6-1-2-9-3-5(6)4-10-7;/h4,9H,1-3H2;1H |
InChI Key |
XPJKLGJPQWIJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CSC(=C21)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization via Imines and Ring Closure
A well-documented industrially favorable method involves:
- Reacting 2-thiophene ethylamine with formaldehyde in aqueous medium at 50–55 °C for 20–30 hours to form an imine intermediate.
- Extraction of the imine with dichloroethane (ethylene dichloride), washing with saturated saline, and evaporation under reduced pressure to isolate the imine.
- Cyclization and salt formation by treating the imine with ethanolic hydrogen chloride (25–30% concentration) at 65–75 °C for 4–8 hours, followed by activated carbon treatment and filtration.
- Cooling the filtrate to 0–5 °C to precipitate the hydrochloride salt, which is then filtered and dried to yield the tetrahydrothieno[3,4-c]pyridine hydrochloride.
This method is characterized by mild conditions, relatively few steps, and avoids the use of gaseous hydrogen chloride, minimizing waste acid and environmental impact. The raw materials are inexpensive and readily available, making this process suitable for scale-up and industrial production.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 2-Thiophene ethylamine + formaldehyde + water | 50–55 °C, 20–30 h, imine formation |
| 2 | Extraction with dichloroethane, saline wash | Isolation of imine |
| 3 | Ethanolic HCl (25–30%), 65–75 °C, 4–8 h | Cyclization and salt formation |
| 4 | Activated carbon treatment, filtration | Purification |
| 5 | Cooling to 0–5 °C, filtration, drying | Crystallization of hydrochloride |
(Mass ratios and conditions can be optimized; for example, water:formaldehyde:amine ratios around 200:50–60:120–130 by mass, and imine:ethanolic HCl:water:activated carbon ratios approximately 130–150:480–520:45–55:2–4).
Bromination to Obtain 1-Bromo Derivative
Selective bromination at the 1-position of the tetrahydrothieno[3,4-c]pyridine ring is typically achieved by:
- Using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- The reaction is performed in solvents like dichloromethane or acetonitrile at low temperatures to avoid over-bromination or side reactions.
- The bromination step must be carefully monitored by NMR or LC-MS to ensure selective monobromination.
While specific detailed protocols for the bromination of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine to the 1-bromo derivative are less commonly published, analogous procedures in related heterocyclic systems suggest:
| Bromination Step | Reagents & Conditions | Outcome |
|---|---|---|
| Bromination | NBS or Br2 in CH2Cl2 or MeCN, 0–5 °C | Selective 1-position bromination |
This step is generally followed by purification via recrystallization or chromatography.
Formation of Hydrochloride Salt
The final compound is isolated as its hydrochloride salt for enhanced stability and handling:
- Treatment of the free base with ethanolic hydrogen chloride or gaseous HCl in an appropriate solvent.
- Cooling to precipitate the hydrochloride salt.
- Filtration and drying to obtain the pure crystalline hydrochloride.
This step is integrated into the cyclization step in some processes, as described above, or performed as a separate salt formation step post-bromination.
Supporting Analytical Data and Purification
- The intermediates and final product are characterized by ^1H and ^13C NMR spectroscopy, confirming ring formation and substitution patterns.
- Mass spectrometry (ESI-MS) confirms molecular weight and bromine isotopic pattern.
- Purification steps include activated carbon treatment to remove colored impurities and recrystallization from ethanol or other solvents.
- HPLC and IR spectroscopy are used to confirm purity and structural integrity.
Summary Table of Preparation Parameters
| Parameter | Typical Range / Conditions | Remarks |
|---|---|---|
| Imine formation temperature | 50–55 °C | 20–30 h reaction time |
| Imine extraction solvent | Dichloroethane (ethylene dichloride) | Followed by saline wash |
| Cyclization temperature | 65–75 °C | 4–8 h with ethanolic HCl |
| Ethanolic HCl concentration | 25–30% | For ring closure and salt formation |
| Activated carbon amount | 2–4% (mass ratio) | For purification |
| Bromination reagent | NBS or Br2 | Low temperature (0–5 °C) |
| Salt formation | Ethanolic HCl or gaseous HCl | Cooling to 0–5 °C for crystallization |
Research Findings and Industrial Relevance
- The described synthetic route offers a cost-effective, scalable method with mild conditions suitable for industrial manufacture.
- Avoidance of gaseous HCl and waste acid generation reduces environmental impact.
- The use of cheap and readily available starting materials such as 2-thiophene ethylamine and formaldehyde improves economic feasibility.
- The process yields high purity product suitable for pharmaceutical intermediate applications.
- Literature patents and research articles confirm the robustness of this approach and its adaptability to related tetrahydrothieno-pyridine derivatives.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified structures .
Scientific Research Applications
Applications in Medicinal Chemistry
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride has potential applications in drug discovery and development. Its structural characteristics allow it to interact with biological targets effectively.
Antimicrobial Activity
Research has indicated that compounds similar to 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine exhibit antimicrobial properties. A study demonstrated that derivatives of thieno[3,4-c]pyridine showed significant activity against various bacterial strains, suggesting potential use as antimicrobial agents .
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of this compound. Preliminary studies suggest that thieno[3,4-c]pyridines may influence neurotransmitter systems and could be explored for the treatment of neurological disorders such as depression and anxiety .
Case Study: Synthesis and Biological Evaluation
A notable case study involved the synthesis of several thieno[3,4-c]pyridine derivatives from 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine. These derivatives were evaluated for their ability to inhibit specific enzymes related to neurodegenerative diseases. The results indicated that certain modifications enhanced their efficacy significantly .
Applications in Material Science
In addition to medicinal uses, 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride has applications in material science.
Conductive Polymers
The compound can be utilized as a building block for synthesizing conductive polymers. These materials are essential in developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating thieno[3,4-c]pyridine units into polymer backbones can enhance electrical conductivity and stability .
Case Study: Development of Conductive Films
A study focused on creating conductive films using polymers derived from 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine. The films exhibited promising electrical properties and were tested for use in flexible electronic applications. The findings highlighted the potential for these materials in next-generation electronic devices .
Summary of Findings
The applications of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride span across medicinal chemistry and material science. Its unique chemical structure allows for diverse functionalities:
Mechanism of Action
The mechanism of action of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound’s effects are mediated through various biochemical pathways, depending on the specific application and context . Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Compounds for Comparison
- Clopidogrel (Plavix®): A methyl ester-substituted tetrahydrothieno[3,2-c]pyridine derivative used as a P2Y12 receptor antagonist.
- Ticlopidine (Ticlid®): A 2-chlorophenyl-substituted tetrahydrothieno[3,2-c]pyridine with antiplatelet activity.
Structural Analysis
| Compound | Molecular Formula | Substituent(s) | Ring Annulation | Key Functional Groups |
|---|---|---|---|---|
| 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine HCl | C₈H₉BrNS·HCl | Bromine (1-position) | [3,4-c] | Bromine, HCl salt |
| Clopidogrel | C₁₆H₁₆ClNO₂S | Methyl ester (2-position) | [3,2-c] | Ester, Chlorine |
| Ticlopidine | C₁₄H₁₄ClNS | 2-Chlorophenyl (5-position) | [3,2-c] | Chlorophenyl |
- Ring Annulation: The [3,4-c] annulation in the target compound positions the sulfur atom differently compared to the [3,2-c] annulation in clopidogrel and ticlopidine.
- Substituent Effects : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may increase steric bulk and alter metabolic stability.
Pharmacological and Physicochemical Properties
| Property | 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine HCl | Clopidogrel | Ticlopidine |
|---|---|---|---|
| Molecular Weight | 276.59 g/mol | 321.82 g/mol | 263.79 g/mol |
| Solubility | High (HCl salt) | Moderate (bisulfate salt) | Low (free base) |
| Bioactivity | Not well-characterized | P2Y12 antagonist | P2Y12 antagonist |
| Metabolic Stability | Likely lower due to bromine | CYP2C19-dependent | CYP2B6/CYP2C19-dependent |
- Bioactivity : Clopidogrel and ticlopidine are prodrugs requiring hepatic activation to inhibit platelet aggregation. The bromine analog’s bioactivity remains speculative but could exhibit unique metabolic pathways due to bromine’s resistance to oxidative metabolism.
Biological Activity
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride (CAS No. 1219531-56-2) is a heterocyclic compound notable for its unique bicyclic structure that combines thieno and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiproliferative agent. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHBrN S |
| Molecular Weight | 218.114 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 297.3 ± 40.0 °C |
| Flash Point | 133.6 ± 27.3 °C |
Antiproliferative Effects
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that it exhibits significant antiproliferative activity with IC values ranging from 1.1 to 4.7 μM against different cancer cell lines including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound's mechanism involves interaction with tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase, ultimately inducing apoptotic cell death .
The primary mechanism by which 1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine exerts its biological effects is through:
- Tubulin Interaction : The compound binds to tubulin at micromolar concentrations, disrupting microtubule dynamics essential for mitosis.
- Cell Cycle Arrest : By inhibiting tubulin polymerization, it causes an accumulation of cells in the G2/M phase of the cell cycle.
- Induction of Apoptosis : The disruption in microtubule formation triggers apoptotic pathways leading to programmed cell death .
Study 1: Inhibition of Cancer Cell Growth
A study highlighted the effectiveness of 1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine as an antiproliferative agent. The compound was tested against several cancer cell lines and demonstrated significant growth inhibition compared to control groups. The findings suggest potential applications in cancer therapeutics .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds revealed that modifications on the thieno-pyridine scaffold could enhance biological activity. For instance:
| Compound Name | IC (μM) | Biological Activity |
|---|---|---|
| 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | 1.1 - 4.7 | Antiproliferative |
| 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 2.0 - 5.0 | Antitumor agent |
| 2-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | >10 | Neuroprotective effects |
This table illustrates how varying substituents can influence the biological activity of derivatives based on the thieno-pyridine core .
Applications in Medicinal Chemistry
The unique properties of 1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine make it a valuable scaffold in drug discovery and development:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
